molecular formula C10H11ClF3NO B8092211 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B8092211
M. Wt: 253.65 g/mol
InChI Key: RTPMXJZUDQPGPC-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1349197-81-4) is a tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . The compound features a trifluoromethoxy (-OCF₃) substituent at the 7-position of the tetrahydroisoquinoline scaffold. This electron-withdrawing group is hypothesized to enhance metabolic stability and receptor binding affinity compared to non-fluorinated analogs.

Properties

IUPAC Name

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMXJZUDQPGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational approach involves Friedel-Crafts acylation followed by cyclization, as detailed in WO2011082700A1. This method employs a substituted benzaldehyde precursor for constructing the tetrahydroisoquinoline core:

  • Friedel-Crafts Acylation :

    • 3-(4-Trifluoromethoxyphenyl)propionyl chloride reacts with a substituted benzamide under AlCl₃ catalysis.

    • Solvents: Dichloromethane or nitrobenzene.

    • Intermediate: Acylated amide (yield: 85–92%).

  • Cyclization :

    • The acylated intermediate undergoes acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid).

    • Conditions: 60–80°C for 4–6 hours.

    • Yield: 78–88% with >98% purity.

Key Advantages : Scalability and high regioselectivity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction (RSC Advances) is adapted for trifluoromethoxy-substituted derivatives:

  • Imine Formation :

    • Tryptamine derivatives react with 4-(trifluoromethoxy)benzaldehyde in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • HFIP acts as both solvent and catalyst, enhancing electrophilicity of the aldehyde.

  • Cyclization :

    • Heating at 60°C for 12 hours yields the tetrahydro-β-carboline intermediate.

    • Reduction with NaBH₄ or catalytic hydrogenation (Pd/C) produces the tetrahydroisoquinoline scaffold.

Data Table 1 : Optimization of Pictet-Spengler Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
HFIPHFIP60128299
TFADCM25244590

Reductive Amination and Functionalization

Patent CN112500343B outlines a four-step sequence starting from substituted benzaldehydes:

  • Schiff Base Formation :

    • 3,5-Dichlorobenzaldehyde reacts with ammonia to form an imine.

  • Reduction :

    • NaBH₄ in methanol reduces the imine to a secondary amine.

  • Cyclization :

    • Oxalyl chloride monomethyl ester facilitates ring closure in dichloromethane.

  • Trifluoromethoxy Introduction :

    • Nucleophilic substitution with CF₃O⁻ under CuI catalysis.

Key Challenge : Low reactivity of CF₃O⁻ necessitates polar aprotic solvents (DMF, 80°C).

Comparative Analysis of Methods

Yield and Scalability

MethodAverage Yield (%)ScalabilityKey Limitation
Friedel-Crafts85HighRequires harsh acids
Pictet-Spengler78ModerateHFIP cost and handling
Reductive Amination70HighMulti-step purification

Purity and Byproduct Formation

  • Friedel-Crafts : Minor byproducts (e.g., over-acylated derivatives) require silica gel chromatography.

  • Pictet-Spengler : High purity (>98%) due to HFIP’s dual role as solvent and catalyst.

Advanced Functionalization Strategies

Late-Stage Trifluoromethoxylation

Recent advances (CH620437A5) highlight Cu-mediated C–O coupling :

  • Substrate : Bromo-tetrahydroisoquinoline.

  • Reagents : AgOCF₃, CuI, and 1,10-phenanthroline.

  • Conditions : DMF, 100°C, 24 hours.

  • Yield : 65% with 95% purity.

Industrial-Scale Considerations

  • Cost-Efficiency : Friedel-Crafts acylation is preferred for bulk synthesis (lower reagent costs).

  • Safety : HFIP’s high volatility and toxicity necessitate closed-system reactors.

Scientific Research Applications

Pharmaceutical Development

Key Roles:

  • Neurological Disorders: This compound serves as a crucial building block in synthesizing pharmaceuticals aimed at treating neurological conditions. Its structural features allow for the modulation of biological activity, making it a candidate for drug discovery targeting various receptors involved in neuropharmacology .
  • Antidepressants and Antipsychotics: Research indicates that derivatives of tetrahydroisoquinoline compounds have shown promise in developing new antidepressant and antipsychotic medications due to their ability to interact with neurotransmitter systems .

Agrochemical Formulations

Benefits:

  • Enhanced Efficacy: The incorporation of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride into agrochemical formulations has been linked to improved efficacy in pest control and crop protection products. Its fluorinated structure contributes to enhanced stability and bioactivity against pests .
  • Environmental Impact: The use of this compound in agrochemicals aims to reduce environmental impact while maintaining high performance in agricultural applications .

Material Science

Applications:

  • Advanced Materials Development: The unique properties of this compound make it valuable in creating advanced materials, particularly polymers that exhibit enhanced thermal and chemical resistance. These materials are essential in various industrial applications where durability is critical .
  • Fluorinated Polymers: Research is ongoing into the use of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride in developing fluorinated polymers that can withstand harsh conditions while maintaining structural integrity .

Biochemical Studies

Research Implications:

  • Therapeutic Targets: This compound is utilized to investigate interactions with biological systems, aiding researchers in discovering new therapeutic targets and understanding mechanisms of action for various diseases .
  • Drug Mechanism Exploration: Studies involving this compound contribute to elucidating drug mechanisms at the molecular level, which is crucial for the development of effective therapies .

Data Summary Table

Application AreaSpecific UsesBenefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersModulation of biological activity
Agrochemical FormulationsCrop protection productsEnhanced efficacy and reduced environmental impact
Material ScienceAdvanced polymersImproved thermal and chemical resistance
Biochemical StudiesInvestigating drug interactionsDiscovery of therapeutic targets

Case Study 1: Neurological Drug Development

A recent study demonstrated that derivatives of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant activity against specific neurotransmitter receptors associated with depression and anxiety disorders. This research highlights the potential for developing new classes of antidepressants based on this compound's structure.

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound showed a marked increase in pest control efficacy compared to traditional agents. The fluorinated nature of the compound contributed to its stability under environmental stressors, leading to prolonged effectiveness.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride -OCF₃ at position 7 C₁₀H₁₁ClF₃NO 253.65 1349197-81-4
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl -OCH₃ at 6,7; -N(CH₃)₂ at 4’ C₂₀H₂₅ClN₂O₂ 376.88 Not specified
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride -OCH₃ at 6,7 C₁₁H₁₆ClNO₂ 229.70 2328-12-3
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride -CF₃ at position 6 C₁₀H₁₁ClF₃N 237.65 215798-14-4
7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride -F at position 7 C₉H₁₁ClFN 195.64 799274-06-9
6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride -Cl at position 6 C₉H₁₁Cl₂N 204.10 33537-97-2

Pharmacological Activity Comparisons

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl
  • Activity : Demonstrates 3.3-fold greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg in acute arthritis models .
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl
  • Use : Primarily a synthetic intermediate for alkaloid derivatives (e.g., tetrahydropapaverine) .
  • Safety: Classified under GHS guidelines with standard handling precautions for tetrahydroisoquinoline derivatives .
6-(Trifluoromethyl) and 7-Fluoro Analogs
  • Trends: The presence of -CF₃ or -F substituents enhances metabolic stability and bioavailability compared to non-halogenated analogs.
7-Trifluoromethoxy vs. 6,7-Dimethoxy Derivatives
  • Therapeutic Potential: While 6,7-dimethoxy derivatives are intermediates, the 7-trifluoromethoxy compound’s structural uniqueness suggests unexplored pharmacological applications .

Biological Activity

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Chemical Name : 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • CAS Number : 1349197-81-4
  • Molecular Formula : C10H11ClF3N
  • Molecular Weight : 237.65 g/mol

Synthesis

The synthesis of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several steps that typically include the formation of the tetrahydroisoquinoline scaffold followed by the introduction of the trifluoromethoxy group. The detailed synthetic pathways can be found in various studies focusing on THIQ derivatives.

Anticonvulsant Activity

Research indicates that THIQ analogs exhibit significant anticonvulsant properties. A study highlighted that various THIQ derivatives were screened for their ability to inhibit seizures in animal models. Notably, compounds similar to 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride showed protective effects against tonic-clonic seizures in mice models when tested using the maximal electroshock (MES) and 6 Hz seizure models .

Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been a focal point in medicinal chemistry. In vitro studies demonstrated that certain THIQ compounds could enhance neuronal survival under stress conditions, indicating their potential for treating neurodegenerative diseases .

Antimicrobial Activity

THIQ derivatives have also been reported to possess antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogens, suggesting their utility as lead compounds in developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Medicinal Chemistry Perspectives Explored structural-activity relationships (SAR) of THIQ analogs and their mechanisms against neurodegenerative disorders .
Anticonvulsant Screening Identified several THIQ derivatives that exhibited significant anticonvulsant activity in animal models .
Neurotoxicity Assessment Evaluated the safety profile of THIQ analogs showing low cytotoxicity in human hepatocellular carcinoma and neuroblastoma cell lines .

The mechanism by which 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its biological effects is not fully elucidated. However, it is hypothesized that these compounds may interact with neurotransmitter systems or ion channels involved in neuronal excitability and synaptic transmission. The modulation of these pathways could contribute to their anticonvulsant and neuroprotective effects.

Q & A

Q. What isotopic labeling strategies are feasible for metabolic pathway tracing?

  • Methodological Answer :
  • 18^{18}F or 19^{19}F Labeling : Incorporate radioactive or stable isotopes during synthesis for PET imaging or NMR tracking.
  • Deuterated Analogs : Synthesize deuterium-labeled versions at non-labile positions (e.g., methyl groups) to study metabolite profiles .

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